molecular formula C9H14O4 B1313734 cis-3-Carbomethoxycyclohexane-1-carboxylic acid CAS No. 733742-58-0

cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Cat. No.: B1313734
CAS No.: 733742-58-0
M. Wt: 186.2 g/mol
InChI Key: PODOUIALODEQFA-NKWVEPMBSA-N
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Description

cis-3-Carbomethoxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclohexane, featuring a carboxylic acid group and a carbomethoxy group in a cis configuration

Scientific Research Applications

cis-3-Carbomethoxycyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Cis-3-Carbomethoxycyclohexane-1-carboxylic acid is classified as an irritant . Proper safety measures should be taken while handling this compound to avoid skin and eye contact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane derivatives. One common method includes the reaction of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

cis-3-Carbomethoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of cis-3-Carbomethoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    trans-3-Carbomethoxycyclohexane-1-carboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the functional groups.

    Cyclohexane-1,3-dicarboxylic acid: A precursor in the synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid.

    Cyclohexane-1-carboxylic acid: A simpler derivative of cyclohexane with only one carboxylic acid group.

Uniqueness

This compound is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its trans isomer and other related compounds.

Properties

IUPAC Name

(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOUIALODEQFA-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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